molecular formula C15H19Cl2N3O2 B2735343 (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone CAS No. 2249111-99-5

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone

Número de catálogo B2735343
Número CAS: 2249111-99-5
Peso molecular: 344.24
Clave InChI: PPBGQSOPXYAQBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP. This increase in secondary messengers results in the activation of downstream signaling pathways, which ultimately leads to the therapeutic effects of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. It has been demonstrated to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit anti-inflammatory properties in animal models of multiple sclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in lab experiments is its potent and selective inhibition of PDE10A enzyme. This allows for the specific targeting of downstream signaling pathways, which can lead to more accurate and reliable results. However, one of the limitations of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is its relatively low solubility, which can make it challenging to administer in certain experimental conditions.

Direcciones Futuras

There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone. One potential application is in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone may have potential therapeutic applications in the treatment of Parkinson's disease and multiple sclerosis. Further research is also needed to investigate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in humans.

Métodos De Síntesis

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is synthesized through a multistep process that involves the reaction of 4,6-dichloro-3-pyridinecarboxylic acid with 1-(2-hydroxycyclopentyl)piperazine in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent to yield the final product.

Aplicaciones Científicas De Investigación

(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in various cellular processes.

Propiedades

IUPAC Name

(4,6-dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-11-8-14(17)18-9-10(11)15(22)20-6-4-19(5-7-20)12-2-1-3-13(12)21/h8-9,12-13,21H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBGQSOPXYAQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCN(CC2)C(=O)C3=CN=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.